![molecular formula C9H10ClNO2 B15321273 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes to form alkenes. These alkenes then participate in Stork alkylation with enamine, followed by intramolecular cyclotransamination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents such as malononitrile and aldehydes suggest that scalable methods could be developed based on existing synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: t-BuOOH (tert-Butyl hydroperoxide) and Mn(OTf)2 (Manganese(II) triflate) as a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar fused ring system.
Cyclopenta[b]pyridine derivatives: These compounds share structural similarities and exhibit a wide range of biological activities.
Uniqueness
5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-2-1-6-5-10-4-3-7(6)8;/h3-5,8H,1-2H2,(H,11,12);1H |
InChI-Schlüssel |
OJCCKYHIDOWHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1C(=O)O)C=CN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







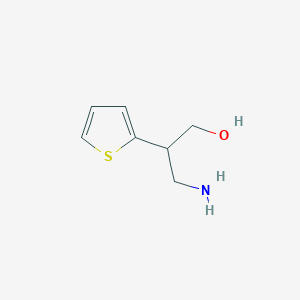
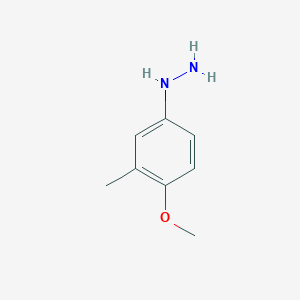
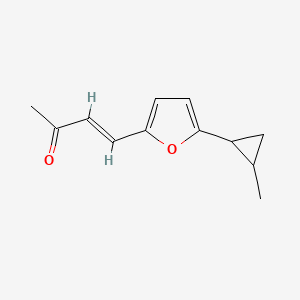
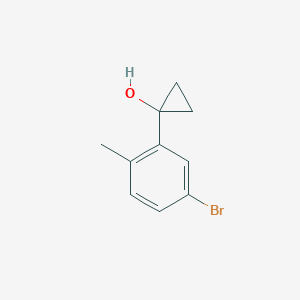

aminehydrochloride](/img/structure/B15321263.png)
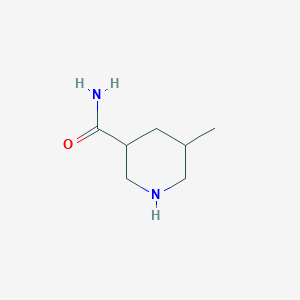
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)

